molecular formula C9H9ClN2O3S B11797490 3-Chloro-7-methoxy-5-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

3-Chloro-7-methoxy-5-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B11797490
M. Wt: 260.70 g/mol
InChI Key: XMWPEPWMHPCNMW-UHFFFAOYSA-N
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Description

3-Chloro-7-methoxy-5-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The unique structure of this compound, featuring a chloro, methoxy, and methyl group attached to the benzothiadiazine ring, contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-7-methoxy-5-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the reaction of 2-aminobenzenesulfonamides with carboxylic acids, their halides, or anhydrides . Another method involves the reaction of 2-aminosulfonamides with aldehydes . These reactions are usually carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization and functional group modifications. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-7-methoxy-5-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted benzothiadiazine derivatives, which may exhibit different pharmacological activities depending on the nature of the substituents .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Chloro-7-methoxy-5-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide include other benzothiadiazine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro, methoxy, and methyl groups can influence its reactivity, pharmacokinetics, and pharmacodynamics, making it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C9H9ClN2O3S

Molecular Weight

260.70 g/mol

IUPAC Name

3-chloro-7-methoxy-5-methyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide

InChI

InChI=1S/C9H9ClN2O3S/c1-5-3-6(15-2)4-7-8(5)11-9(10)12-16(7,13)14/h3-4H,1-2H3,(H,11,12)

InChI Key

XMWPEPWMHPCNMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NC(=NS2(=O)=O)Cl)OC

Origin of Product

United States

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